![molecular formula C14H18FNO5 B3059251 (2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(3-fluorophenyl)-2-hydroxypropanoic acid CAS No. 959580-32-6](/img/structure/B3059251.png)
(2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(3-fluorophenyl)-2-hydroxypropanoic acid
Overview
Description
(2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(3-fluorophenyl)-2-hydroxypropanoic acid is a useful research compound. Its molecular formula is C14H18FNO5 and its molecular weight is 299.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(3-fluorophenyl)-2-hydroxypropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(3-fluorophenyl)-2-hydroxypropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- The tert-butyl group (tert-Bu) within this compound is a key feature. It participates in diverse chemical reactions due to its unique steric hindrance. Researchers explore its use as a protecting group, a directing group in organic synthesis, and a precursor for various functionalized derivatives .
- In biology, the tert-butyl group’s reactivity is relevant. It appears in natural products and plays a role in biosynthetic pathways. Understanding its interactions with enzymes and proteins can lead to novel drug design and development .
- The tert-butyl moiety’s fate in environmental systems is essential. Researchers investigate its biodegradation pathways, which impact environmental safety and waste management strategies .
- The crowded tert-butyl group can serve as a substrate or ligand in biocatalytic processes. Enzymes recognize and interact with this group, making it a valuable tool for designing bioactive molecules .
- Researchers explore derivatives of this compound for potential pharmaceutical applications. By modifying the tert-butyl group, they aim to enhance drug efficacy, bioavailability, and selectivity .
- The tert-butyl group’s reactivity influences the design of new synthetic routes. Chemists utilize it as a building block in complex molecule assembly, especially in the synthesis of chiral compounds .
Chemical Transformations
Biological Applications
Biodegradation Pathways
Biocatalysis
Medicinal Chemistry
Organic Synthesis
properties
IUPAC Name |
(2R,3R)-3-(3-fluorophenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO5/c1-14(2,3)21-13(20)16-10(11(17)12(18)19)8-5-4-6-9(15)7-8/h4-7,10-11,17H,1-3H3,(H,16,20)(H,18,19)/t10-,11-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOILSZBYEOKFTC-GHMZBOCLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)F)C(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CC(=CC=C1)F)[C@H](C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376148 | |
Record name | (2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(3-fluorophenyl)-2-hydroxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(3-fluorophenyl)-2-hydroxypropanoic acid | |
CAS RN |
959580-32-6 | |
Record name | (2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(3-fluorophenyl)-2-hydroxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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